Isoquinolin-5(4aH)-oneoxime
Description
(Z)-Isoquinolin-5(4aH)-oneoxime (CAS: 1492042-51-9) is a bicyclic heterocyclic compound featuring an oxime group (-NOH) attached to the isoquinolinone core. Its molecular weight is 160.176 g/mol, with a purity of 95% .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(NE)-N-(4aH-isoquinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,8,12H/b11-9+ |
InChI Key |
KYGAVXLDFAZMPU-PKNBQFBNSA-N |
Isomeric SMILES |
C1=C/C(=N\O)/C2C=CN=CC2=C1 |
Canonical SMILES |
C1=CC(=NO)C2C=CN=CC2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME typically involves the reaction of isoquinolin-5(4H)-one with hydroxylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C to 50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Types of Reactions:
Oxidation: (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME can undergo oxidation reactions to form corresponding nitroso compounds.
Substitution: The oxime group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Hydrosilanes and boron-based catalysts.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Scientific Research Applications
(Z)-ISOQUINOLIN-5(4AH)-ONE OXIME has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as intermediates in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential, including antifungal and herbicidal activities.
Industry: Utilized in the development of dynamic polymeric materials and covalent adaptable networks.
Mechanism of Action
The mechanism of action of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME involves its interaction with molecular targets through its oxime functional group. The compound can undergo dynamic covalent chemistry, forming reversible covalent bonds with various substrates. This property is exploited in the development of dynamic networks and materials . Additionally, the compound’s ability to undergo reductive rearrangement to form secondary amines highlights its versatility in chemical transformations .
Comparison with Similar Compounds
Thieno[2,3-c]isoquinolin-5(4H)-ones (TIQ-A and Derivatives)
Key Compounds :
- TIQ-A (thieno[2,3-c]isoquinolin-5(4H)-one): A PARP inhibitor with neuroprotective properties .
- HYDAMTIQ (hydroxyl-dimethylaminomethyl-TIQ-A): Exhibits potent PARP inhibition (IC₅₀ < 10 nM) and confers neuroprotection in stroke models .
- 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones: Synthesized via Suzuki–Miyaura cross-coupling and Curtius rearrangement, with yields of 47–62% over eight steps .
Comparison :
- Structural Differences: TIQ-A derivatives feature a thiophene ring fused to the isoquinolinone core, unlike the oxime group in (Z)-isoquinolin-5(4aH)-oneoxime.
- Bioactivity : TIQ-A analogs target PARP enzymes, while the oxime derivative’s biological role remains unexplored in the evidence.
Isoindolo[2,1-b]isoquinolin-5(7H)-ones
Key Compounds :
- Isoindolo[2,1-b]isoquinolin-5(7H)-one: A scaffold found in bioactive natural products like rosettacin. Synthesized via Rh(III)-catalyzed C–H activation/annulation of benzamides and alkynyl aldehydes .
Comparison :
- Structural Differences : The isoindolo moiety introduces a fused benzene ring, creating a pentacyclic system, contrasting with the simpler bicyclic structure of the oxime derivative.
- Synthetic Methods : Rhodium-catalyzed annulation enables efficient construction of the isoindolo scaffold (yields: 60–75%) , whereas the oxime derivative’s synthesis may involve simpler functionalization steps.
Pyridoimidazo[4,5-c]isoquinolin-5(6H)-ones
Key Compounds :
- 6-Benzyl-3,4-dimethoxy-10-methylpyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5(6H)-one: Exhibits antitumor activity via a planar tetracyclic structure .
Comparison :
- Structural Differences : This class incorporates an imidazopyridine ring, increasing structural complexity compared to the oxime derivative.
- Synthetic Routes: Microwave-assisted three-component reactions enable rapid synthesis (e.g., 23% yield in 7 minutes) , highlighting divergent strategies from traditional isoquinolinone functionalization.
Ellipticine and Isoellipticine Analogs
Key Compounds :
- Isoellipticine: Derived from isoquinolin-5-ol via K₂S₂O₈-mediated substitution, showing MYLK4 inhibition (IC₅₀ = 6.1 nM) .
Comparison :
- Structural Differences : Ellipticine analogs feature a pyrido[4,3-b]carbazole core, distinct from the oxime derivative’s structure.
- Bioactivity : These compounds target kinases, whereas the oxime derivative’s pharmacological profile is undefined.
Data Tables: Comparative Analysis
Physicochemical and Functional Insights
- Electronic Effects: Alkoxy groups in thieno-isoquinolinones increase electron density at the carbonyl group, facilitating Curtius rearrangement , whereas the oxime’s electron-withdrawing nature could alter reactivity.
Biological Activity
Isoquinolin-5(4aH)-oneoxime, a member of the oxime family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article will delve into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an oxime functional group attached to an isoquinoline backbone. This unique structure enhances its reactivity and interaction with biological targets. The compound can be synthesized through the reaction of isoquinolin-5(4aH)-one with hydroxylamine under basic conditions, leading to the formation of the oxime.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit several kinases, which are critical in cellular signaling pathways. Notably, it has demonstrated inhibitory effects on over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), and cyclin-dependent kinases (CDKs) .
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation. Its mechanism includes binding to active sites of enzymes, thereby blocking their activity and leading to reduced cell viability .
- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects, potentially through the inhibition of lipoxygenase and other inflammatory mediators .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that this compound significantly inhibited the proliferation of human colorectal carcinoma cells (HCT-116) with an IC50 value in the low micromolar range. The compound was found to induce apoptosis through caspase activation pathways .
- Kinase Inhibition : Research has shown that this compound effectively inhibits CDK1 and CDK2 with IC50 values of 0.18 μM and 0.7 μM, respectively. This inhibition is crucial for regulating cell cycle progression in cancer cells .
- Antibacterial Activity : this compound demonstrated significant antibacterial activity against Staphylococcus aureus, reducing bacterial viability by over 99% at certain concentrations. This effect was attributed to interference with bacterial cell wall biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
